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Compound of Interest

(3-Acetyl-4-fluorophenyl)boronic
Compound Name: d
aci

Cat. No.: B1524842

(3-Acetyl-4-fluorophenyl)boronic acid, identified by its CAS Number 850198-68-4, is a highly
functionalized organoboron compound.[1][2][3] Its structure, featuring a boronic acid, an acetyl
group, and a fluorine atom on a phenyl ring, makes it an exceptionally valuable reagent in
organic synthesis. The strategic placement of these functional groups offers multiple reaction
pathways and imparts unique electronic properties, rendering it a sought-after building block for
complex molecular architectures.

The boronic acid moiety is primarily known for its role in the Nobel Prize-winning Suzuki-
Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[4][5]
The electron-withdrawing nature of the acetyl group and the fluorine atom modulates the
reactivity of the boronic acid and the aromatic ring, providing chemists with fine control over
synthetic outcomes. This guide will delve into the core properties, synthesis, and critical
applications of this reagent, offering both theoretical understanding and practical, actionable
protocols.

Section 1: Physicochemical Properties and
Characterization

Understanding the fundamental properties of a reagent is critical for its effective use in
experimental design. The data for (3-Acetyl-4-fluorophenyl)boronic acid is summarized
below. It is crucial for researchers to verify the purity of the material upon receipt, typically via
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NMR spectroscopy or LC-MS, as boronic acids can undergo dehydration to form cyclic

boroxines.

Property Value Source(s)

CAS Number 850198-68-4 [1][2][6]

Molecular Formula CsHsBFOs3 [1]

Molecular Weight 181.96 g/mol [1]
White to light yellow crystalline

Appearance [7]
powder

Purity Typically =95-98% [1][6]
Store at room temperature or

Storage under refrigeration, away from
moisture.[1]
CC(=0)C1=C(F)C=CC(B(0O)O

SMILES (=0) (F) (B(0)O) o
=C1
SLTQXKDHZMXMNR-

InChl Key [3]

UHFFFAOYSA-N

Note: Physical properties such as melting point and boiling point are not consistently reported
across public domains and should be determined experimentally.

Section 2: Synthesis and Purification

The synthesis of arylboronic acids often involves the conversion of an aryl halide into an
organometallic intermediate, which is then quenched with a boron-containing electrophile. A
common and reliable method for preparing (3-Acetyl-4-fluorophenyl)boronic acid is through
a lithium-halogen exchange followed by borylation.

Expertise & Causality: This pathway is chosen for its efficiency and tolerance of the ketone
functional group at low temperatures. Starting from the readily available 1-(2-fluoro-5-
bromophenyl)ethanone, a Grignard formation is less favorable due to potential side reactions
with the acetyl group. The lithium-halogen exchange using an organolithium reagent like n-
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butyllithium is rapid and occurs at low temperatures (-78 °C), which preserves the ketone
moiety. The subsequent reaction with a trialkyl borate, such as trimethyl borate, followed by
acidic workup, yields the desired boronic acid.[8][9]

Plausible Synthetic Workflow

1-(5-Bromo-2-fluorophenyl)ethanone
(Starting Material)

n-BuLi, THF
-78 °C

Step 1:
Lithium-Halogen Exchang’

Organolithium Intermediate)

B(OMe)s
.78 °C to RT

Step 2:
BorylatioN

Boronate Ester Intermediate)

Aqueous Acid (e.g., HCI)
Hydrolysis

Step 3:
Worku®Jl

(3-Acetyl-4-fluorophenyl)boronic acid
(Final Product)

Click to download full resolution via product page

Caption: A plausible synthetic route to (3-Acetyl-4-fluorophenyl)boronic acid.

Step-by-Step Synthesis Protocol
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This is a representative protocol based on established chemical principles. All reactions should
be performed by trained personnel under a nitrogen or argon atmosphere using anhydrous
solvents.[8]

o Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, a thermometer, and a nitrogen inlet, add 1-(5-bromo-2-fluorophenyl)ethanone (1.0 eq)
and anhydrous tetrahydrofuran (THF).

« Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium
(1.05 eq, typically 2.5 M in hexanes) dropwise, ensuring the internal temperature does not
exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

» Borylation: To the cooled solution, add trimethyl borate (1.2 eq) dropwise. The reaction
mixture is then allowed to warm slowly to room temperature and stirred overnight.

e Hydrolysis & Extraction: Cool the mixture to O °C and quench by the slow addition of 1 M
hydrochloric acid (HCI), stirring vigorously until two clear layers form. Transfer the mixture to
a separatory funnel and extract with ethyl acetate. The combined organic layers are washed
with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under
reduced pressure.[10]

 Purification: The crude solid is typically purified by recrystallization from a suitable solvent
system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the
pure (3-Acetyl-4-fluorophenyl)boronic acid.[10]

Section 3: Core Application - The Suzuki-Miyaura
Cross-Coupling Reaction

The paramount application of (3-Acetyl-4-fluorophenyl)boronic acid is in the Suzuki-Miyaura
cross-coupling reaction. This palladium-catalyzed reaction forms a C-C bond between the
boronic acid's aryl group and an organic halide or triflate.[4][5] Its high functional group
tolerance and mild reaction conditions have made it a staple in pharmaceutical and materials
science research.[5][11]

Catalytic Cycle Mechanism
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The reaction proceeds through a well-established catalytic cycle involving a Palladium(0)

species.

Key Species

Oxidative

Addition R2-X = Aryl/Vinyl Halide R2-B(OH)2 = Boronic A8dse (e.g., K2COs) activates Bororjic

RL-Pd(Il)L2-X Transmetalation

[R2-B(OR)3]~

Reductive

1. _R2
Ri-Pd(Il)L2-R Elimination

Click to download full resolution via product page
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

» Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R*-X) bond, forming
a Pd(Il) complex. The reactivity order is typically | > Br > OTf >> CI.[5]

» Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate
species, which then transfers its organic group (R?) to the palladium center, displacing the
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halide. This is often the rate-determining step.

e Reductive Elimination: The two organic groups on the palladium complex couple and are
eliminated, forming the new C-C bond (R*-R2) and regenerating the Pd(0) catalyst.

Validated Experimental Protocol

This protocol is a general starting point. Optimization of the catalyst, ligand, base, and solvent
is often necessary for specific substrates.

e Reagents Setup: In a reaction vial, combine (3-Acetyl-4-fluorophenyl)boronic acid (1.2
eq), the desired aryl halide (1.0 eq), and a base such as potassium carbonate (K2COs, 2.0

eq).

o Catalyst Addition: Add the palladium catalyst, for example,
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.02-0.05 eq). For less reactive
halides (e.g., chlorides), a more active catalyst system like Pdz(dba)s with a bulky phosphine
ligand (e.g., SPhos, XPhos) may be required.[4]

e Solvent and Degassing: Add a solvent mixture, typically dioxane/water or toluene/ethanol.
Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to
remove oxygen, which can deactivate the catalyst.

o Reaction: Seal the vial and heat the reaction mixture with stirring to the desired temperature
(commonly 80-110 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

e Workup and Purification: After cooling to room temperature, dilute the mixture with water and
extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are
washed, dried, and concentrated. The resulting crude product is purified by flash column
chromatography.

Section 4: Advanced Applications in Drug Discovery

The incorporation of boron, and specifically the boronic acid functional group, into drug
candidates has gained significant traction following the success of FDA-approved drugs like
Bortezomib (Velcade®) and Vaborbactam.[11][12] Boronic acids can act as transition-state
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mimics, forming reversible covalent bonds with serine, threonine, or cysteine residues in
enzyme active sites.[11]

The (3-Acetyl-4-fluorophenyl)boronic acid scaffold is particularly interesting for medicinal
chemistry for several reasons:

e Fluorine Substitution: The fluorine atom can enhance metabolic stability, improve binding
affinity through favorable electrostatic interactions, and increase membrane permeability.

» Acetyl Group: The ketone provides a handle for further chemical modification or can act as a
hydrogen bond acceptor in a protein binding pocket.

e Modulated pKa: Electron-withdrawing groups like fluorine can lower the pKa of the boronic
acid, which can be advantageous for biological applications that require interaction at
physiological pH (around 7.4).[8][9]

This reagent serves as a key starting material for creating libraries of complex molecules for
screening against various biological targets, from proteasome inhibitors in oncology to novel
antibacterial agents.[13][14]

Section 5: Safety, Handling, and Storage

As a professional in a laboratory setting, adherence to strict safety protocols is non-negotiable.
While a specific Safety Data Sheet (SDS) for CAS 850198-68-4 should always be consulted,
general guidelines for handling arylboronic acids apply.

o Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat,
and chemical-resistant gloves.[15][16]

 Inhalation/Contact: Avoid breathing dust.[16] Handle in a well-ventilated area or a chemical
fume hood.[17] Causes skin and serious eye irritation.[15] In case of contact, wash skin
thoroughly with soap and water and flush eyes with water for several minutes.[15][17]

o Fire and Explosion: Boronic acids are generally not flammable but can burn if involved in a
fire. Use dry chemical, COz2, or water spray for extinction.[15]
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o Storage: Keep the container tightly closed in a cool, dark, and dry place to prevent
degradation and moisture-induced formation of boroxines.[17] Store away from oxidizing
agents.[17]

Conclusion

(3-Acetyl-4-fluorophenyl)boronic acid is more than just a chemical; it is an enabling tool for
innovation in science. Its well-defined reactivity, particularly in the robust Suzuki-Miyaura
coupling, combined with its unique electronic and structural features, makes it a powerful asset
for constructing novel pharmaceuticals, agrochemicals, and materials. This guide provides the
foundational knowledge and practical protocols necessary for its successful application,
empowering researchers to leverage its full potential in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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